4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-14-15(2)25-18(22-14)5-6-19(23-25)28-13-16-7-9-24(10-8-16)20(26)21-12-17-4-3-11-27-17/h5-6,16-17H,3-4,7-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYNTDAGIXUAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from analogs such as N-phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) and (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) . The pyridazine ring (two nitrogen atoms) in the target may confer distinct electronic and steric properties compared to the single-nitrogen pyridine in cpd 3 and 4. This difference could influence receptor binding affinity and metabolic stability.
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
The oxolane (tetrahydrofuran) group in the target compound enhances polarity compared to the nitro (e.g., 2d , 1l ) or chlorophenyl groups in analogs . This may improve aqueous solubility and oral bioavailability. For instance:
Table 2: Physical Properties and Substituent Impact
The carboxamide group in the target compound likely offers greater metabolic stability than the ester groups in 2d and 1l , which are susceptible to hydrolysis .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Cpd 3 and cpd 4 (imidazo[1,2-a]pyridines) demonstrated moderate CNS activity in early safety pharmacology studies, but their chlorophenyl and pyridyl groups may contribute to off-target effects .
- The oxolane group in the target compound could reduce hepatic clearance compared to nitro-substituted analogs (2d , 1l ), which may exhibit higher toxicity due to electron-withdrawing nitro groups .
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyridazine with α-haloketones or α-diketones under basic conditions. For the 2,3-dimethyl variant:
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React 3-aminopyridazine with 2-bromopropane-1,3-dione in ethanol at reflux (12–24 hours) to form 2,3-dimethylimidazo[1,2-b]pyridazine.
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Regioselective hydroxylation at the 6-position is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | 3-aminopyridazine, 2-bromopropane-1,3-dione | EtOH, reflux, 18 h | 68% |
| Hydroxylation | mCPBA | CH₂Cl₂, 0°C → rt, 6 h | 52% |
Functionalization of the Piperidine Carboxamide
Preparation of Chloromethylpiperidine-1-carboxamide
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Piperidine protection : Treat piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF to form Boc-piperidine.
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Chloromethylation : React Boc-piperidine with paraformaldehyde and thionyl chloride (SOCl₂) under Friedel-Crafts conditions to install the chloromethyl group.
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Boc deprotection : Use trifluoroacetic acid (TFA) in dichloromethane to yield chloromethylpiperidine.
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Carboxamide formation : Couple chloromethylpiperidine with oxolan-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) in DMF.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chloromethylation | SOCl₂, paraformaldehyde | CH₂Cl₂, 0°C → rt, 12 h | 74% |
| Carboxamide coupling | EDC, HOSu | DMF, rt, 24 h | 63% |
Ether Linkage Formation
Nucleophilic Substitution
The hydroxyl group of 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol undergoes nucleophilic displacement with chloromethylpiperidine-1-carboxamide:
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Deprotonation : Treat the hydroxylated imidazopyridazine with sodium hydride (NaH) in dry THF.
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Alkylation : Add chloromethylpiperidine-1-carboxamide and heat at 60°C for 8–12 hours.
Optimization Note : Use of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yield by 15–20%.
Key Data:
| Reagents | Conditions | Yield |
|---|---|---|
| NaH, TBAI | THF, 60°C, 10 h | 58% |
Purification and Characterization
Chromatographic Isolation
Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7 → 1:1 gradient). Final purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/H₂O 70:30).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazo-H), 4.56 (m, 2H, OCH₂N), 3.92 (m, 1H, oxolane-H), 2.98 (s, 3H, N-CH₃).
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HRMS : [M+H]⁺ calculated for C₂₂H₃₀N₅O₃: 428.2291; found: 428.2289.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ether Formation
An alternative to nucleophilic substitution employs the Mitsunobu reaction :
Solid-Phase Synthesis for Scalability
Immobilize piperidine-1-carboxamide on Wang resin and perform iterative coupling steps.
Limitation : Requires specialized equipment but achieves 85% purity post-cleavage.
Industrial-Scale Considerations
Cost-Effective Reagents
Solvent Recycling
-
Implement distillation recovery systems for THF and DMF to reduce waste.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols: (i) Coupling reactions : The imidazo[1,2-b]pyridazine core is functionalized via nucleophilic substitution at the 6-position using alkoxy-methyl intermediates under inert atmospheres (e.g., nitrogen) . (ii) Piperidine-carboxamide formation : Amide bond formation between the piperidine moiety and oxolan-2-ylmethylamine is achieved using coupling agents like HATU or EDCI in anhydrous dichloromethane . (iii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Key Conditions : Temperature control (0–25°C for sensitive steps), pH adjustment (neutral to mildly basic), and catalytic DMAP for amidation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., oxolan-2-yl methylene at δ 3.5–4.0 ppm) and confirms carbon backbone .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C23H29N5O3: 424.2342) .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide) and ether linkages (~1100 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the oxy-methyl linker conformation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Contradictions often arise from: (i) Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) . (ii) Cellular context : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity . (iii) Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
- Example : Inconsistent IC50 values for kinase inhibition may reflect differences in ATP concentrations (1 mM vs. 10 µM) .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties and target engagement?
- Methodological Answer :
- In vitro :
- Microsomal stability assays : Use liver microsomes (human/rat) to estimate metabolic half-life .
- Caco-2 permeability : Predicts intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
- In vivo :
- Rodent models : Assess plasma exposure (AUC0–24h) and tissue distribution via LC-MS/MS. Dose escalation (1–50 mg/kg) identifies toxicity thresholds .
- PD models : For CNS targets, utilize tail-flick tests (pain) or Morris water maze (cognitive effects) .
Q. What structural analogs of this compound have been studied, and how do modifications influence its pharmacological profile?
- Methodological Answer :
- Key analogs and SAR insights :
| Analog Modification | Pharmacological Impact | Source |
|---|---|---|
| Replacement of oxolan-2-yl with furan | Reduced metabolic stability (CYP3A4 susceptibility) | |
| Substituent at imidazo[1,2-b]pyridazine 2,3-positions | Enhanced kinase selectivity (e.g., JAK2 vs. JAK3) | |
| Piperidine N-methylation | Increased logP (improved BBB penetration) |
- Method : Use molecular docking (AutoDock Vina) to predict binding poses and compare with experimental IC50 trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
